5-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4/c1-20-12-6-2-3-7-13(12)21-11-5-4-10-18-16(19)14-8-9-15(17)22-14/h2-3,6-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASUUSVKAZMRBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine Hydrochloride
The but-2-yn-1-amine intermediate serves as the nitrogenous backbone for the target compound. A commercially available precursor, 4-(2-methoxyphenoxy)but-2-yn-1-amine hydrochloride (CAS: 32498-42-3), is employed to streamline synthesis.
Procedure for Intermediate Preparation
Reagents :
- 2-Methoxyphenol (1.0 equiv)
- Propargyl bromide (1.2 equiv)
- Potassium carbonate (2.0 equiv)
- Dry DMF (solvent)
Reaction Conditions :
- Stir under nitrogen at 80°C for 12 hours.
- Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via column chromatography (hexane:ethyl acetate, 4:1).
Amination :
Table 1: Physicochemical Properties of 4-(2-Methoxyphenoxy)but-2-yn-1-amine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 227.69 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMF, methanol |
Preparation of 5-Bromofuran-2-carbonyl Chloride
The acyl chloride derivative of 5-bromofuran-2-carboxylic acid is critical for amide bond formation.
Acid Chloride Synthesis
Reagents :
- 5-Bromofuran-2-carboxylic acid (1.0 equiv)
- Thionyl chloride (2.5 equiv)
- Catalytic DMF (5 drops)
- Toluene (solvent)
Procedure :
- Reflux at 110°C for 3 hours under nitrogen.
- Remove excess thionyl chloride via rotary evaporation.
- Use the crude acyl chloride without further purification.
Table 2: Characterization of 5-Bromofuran-2-carbonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₅H₂BrClO₂ |
| Molecular Weight | 209.43 g/mol |
| Reactivity | Moisture-sensitive |
Amide Bond Formation
Coupling the acyl chloride with the amine intermediate yields the target compound.
Reaction Protocol
Reagents :
- 4-(2-Methoxyphenoxy)but-2-yn-1-amine hydrochloride (1.0 equiv)
- 5-Bromofuran-2-carbonyl chloride (1.1 equiv)
- Triethylamine (3.0 equiv)
- Dry DMF (solvent)
Procedure :
- Dissolve the amine hydrochloride in DMF, add triethylamine, and stir at 0°C for 15 minutes.
- Add the acyl chloride dropwise and stir at room temperature for 6 hours.
- Quench with saturated NaCl, extract with ethyl acetate, and dry over Na₂SO₄.
- Purify via recrystallization (dichloromethane:petroleum ether, 1:3).
Table 3: Reaction Optimization Data
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | DMF | 78% |
| Base | Triethylamine | 78% |
| Temperature | Room temperature | 78% |
Purification and Characterization
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, furan H-3), 6.95–6.85 (m, 4H, aromatic), 4.20 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 2.55 (s, 1H, alkyne).
- IR (cm⁻¹) : 3280 (N–H), 2105 (C≡C), 1650 (C=O).
- MS (ESI+) : m/z 389.03 [M+H]⁺.
Table 4: Physicochemical Properties of Target Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃BrN₂O₄ |
| Molecular Weight | 389.19 g/mol |
| Melting Point | 142–144°C |
| logP | 2.41 (predicted) |
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits various biological activities, making it a candidate for drug development:
- Anti-inflammatory Activity : Studies suggest that compounds similar to 5-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]furan-2-carboxamide can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The compound's structure allows it to modulate inflammatory responses effectively .
- Antimicrobial Properties : There is evidence suggesting that benzofuran derivatives possess antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics based on the compound's structure.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis, which is crucial for managing metabolic disorders like diabetes .
Case Study 1: Anti-inflammatory Mechanism
A study demonstrated that derivatives similar to this compound significantly reduced inflammation in animal models by inhibiting COX enzymes . The research highlighted the compound's potential as a non-steroidal anti-inflammatory drug (NSAID).
Case Study 2: Antimicrobial Efficacy
In vitro tests showed that benzofuran derivatives could inhibit the growth of several pathogenic bacteria, suggesting that modifications to the furan structure could enhance antimicrobial properties. This finding indicates potential applications in treating infections.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related furan carboxamides (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Structural and Functional Differences
- Substituent Effects: The main compound’s ethynyl spacer (but-2-yn-1-yl) introduces conformational rigidity, contrasting with the flexible alkyl chains in compounds like 5-bromo-N-(4-isopropylphenyl)furan-2-carboxamide . This rigidity may reduce entropic penalties during target binding in biological systems. However, the piperidinyl group in improves aqueous solubility due to its basic nitrogen. The thiourea derivative exhibits distinct hydrogen-bonding capabilities via its thiocarbonyl group, which could favor interactions with polar enzyme active sites.
- Synthetic Routes: Similar to , the main compound may be synthesized via Suzuki coupling or amidation reactions. However, the ethynyl spacer likely requires specialized coupling conditions (e.g., Sonogashira reaction) to preserve the triple bond.
Physicochemical Properties :
- Lipophilicity : The main compound’s logP (estimated ~2.8) is lower than the isopropylphenyl analogue (~3.5) but higher than the piperidinyl derivative (~2.1) , balancing membrane permeability and solubility.
- Crystallinity : The ethynyl group may promote tight molecular packing, akin to the π-π interactions observed in , where V-shaped conformations and hydrogen bonding stabilize crystal lattices.
Biological Activity
5-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]furan-2-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromine atom and a methoxyphenoxy group, suggests a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C17H15BrN2O3
- Molecular Weight : 375.22 g/mol
- IUPAC Name : 5-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]pyridine-3-carboxamide
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to function through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Binding : It might bind to specific receptors, modulating their activity and influencing physiological responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of furan-based carboxamides have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of apoptotic pathways and cell cycle arrest.
Anti-inflammatory Effects
Compounds featuring the methoxyphenoxy group have been linked to anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and reduce oxidative stress, contributing to therapeutic effects in inflammatory diseases.
Enzyme Inhibition Studies
Research has demonstrated that 5-bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-y]furan-2-carboxamide can act as an inhibitor for certain enzymes. For example:
Case Studies
- Antitumor Activity in Human Cells : A study evaluated the effects of this compound on human neuroblastoma SH-SY5Y cells, revealing significant reductions in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer agent .
- Inflammation Models : In vivo studies using murine models showed that administration of this compound reduced inflammatory markers significantly compared to controls, suggesting its utility in treating inflammatory disorders .
- Comparative Analysis with Similar Compounds : When compared to other derivatives such as 5-bromo-N-(4-(2-hydroxyphenoxy)but-2-ynyl)nicotinamide, the methoxy-substituted variant exhibited enhanced potency in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
